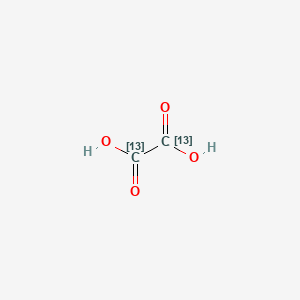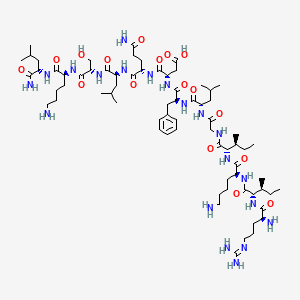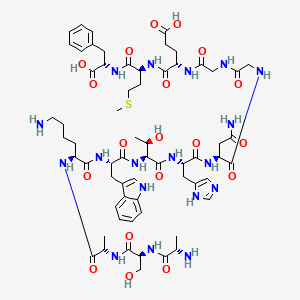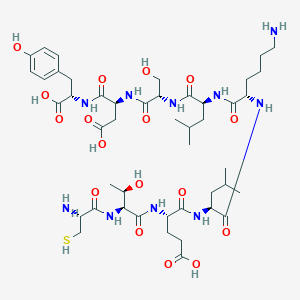
Oxalic Acid-(1,2-13C2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid-13C2: is a labeled form of oxalic acid where two carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula for oxalic acid-13C2 is HO213C13CO2H, and it is commonly available as a dihydrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxalic acid-13C2 can be synthesized through various methods, including the oxidation of carbon-13 labeled ethylene glycol or the hydrolysis of carbon-13 labeled diethyl oxalate. The reaction conditions typically involve the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled temperatures .
Industrial Production Methods: Industrial production of oxalic acid-13C2 involves the isotopic labeling of precursor compounds followed by standard chemical synthesis techniques. The process ensures high isotopic purity and yield, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: Oxalic acid-13C2 undergoes several types of chemical reactions, including:
Oxidation: Oxalic acid-13C2 can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to formic acid under specific conditions.
Substitution: In the presence of suitable reagents, oxalic acid-13C2 can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium amalgam, hydrogen gas.
Substitution Reagents: Alcohols, amines.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Ester and amide derivatives.
Applications De Recherche Scientifique
Chemistry: Oxalic acid-13C2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of carbon atoms during chemical transformations .
Biology: In biological research, oxalic acid-13C2 is used to study metabolic pathways involving oxalate. It helps in understanding the role of oxalate in various physiological processes and its impact on health .
Medicine: Oxalic acid-13C2 is employed in medical research to investigate the formation of kidney stones and other oxalate-related disorders. It aids in the development of diagnostic tools and therapeutic strategies .
Industry: In industrial applications, oxalic acid-13C2 is used in the production of isotopically labeled compounds for various purposes, including pharmaceuticals and agrochemicals .
Mécanisme D'action
Oxalic acid-13C2 exerts its effects through its strong chelating properties. It can bind to metal ions, forming stable complexes. This chelation process is crucial in various biochemical and industrial applications. The molecular targets include metal ions such as calcium, iron, and magnesium, which are involved in numerous biological and chemical processes .
Comparaison Avec Des Composés Similaires
Oxalic acid: The non-labeled form of oxalic acid.
Sodium oxalate-13C2: The sodium salt of oxalic acid-13C2.
Diethyl oxalate-13C2: An ester derivative of oxalic acid-13C2
Uniqueness: Oxalic acid-13C2 is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. The presence of carbon-13 atoms makes it an invaluable tool for tracing and analyzing chemical and biological processes, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C2H2O4 |
|---|---|
Poids moléculaire |
92.020 g/mol |
Nom IUPAC |
oxalic acid |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+1,2+1 |
Clé InChI |
MUBZPKHOEPUJKR-ZDOIIHCHSA-N |
SMILES isomérique |
[13C](=O)([13C](=O)O)O |
SMILES canonique |
C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)






![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

